molecular formula C12H8N3O5+ B14342396 Pyridinium, 1-(3,5-dinitrobenzoyl)- CAS No. 93362-69-7

Pyridinium, 1-(3,5-dinitrobenzoyl)-

Cat. No.: B14342396
CAS No.: 93362-69-7
M. Wt: 274.21 g/mol
InChI Key: GBZSYAMPXBQKIC-UHFFFAOYSA-N
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Description

Pyridinium, 1-(3,5-dinitrobenzoyl)- is a chemical compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a pyridine ring that is positively charged due to the presence of a nitrogen atom. The 1-(3,5-dinitrobenzoyl) group is attached to the nitrogen atom, making this compound unique. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(3,5-dinitrobenzoyl)- typically involves the reaction of pyridine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of Pyridinium, 1-(3,5-dinitrobenzoyl)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-(3,5-dinitrobenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridinium, 1-(3,5-dinitrobenzoyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 1-(3,5-dinitrobenzoyl)- involves its interaction with molecular targets in biological systems. The compound can inhibit enzymes like cholinesterase by binding to the active site, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which can enhance neurotransmission. The nitro groups in the compound also contribute to its reactivity and ability to form reactive intermediates that can interact with various biological molecules .

Comparison with Similar Compounds

  • Pyridinium, 1-(4-nitrobenzoyl)-
  • Pyridinium, 1-(2,4-dinitrobenzoyl)-
  • Pyridinium, 1-(3,5-dinitrobenzenesulfonyl)-

Comparison: Pyridinium, 1-(3,5-dinitrobenzoyl)- is unique due to the presence of two nitro groups at the 3 and 5 positions of the benzoyl ring. This structural feature enhances its reactivity and makes it more potent as an inhibitor of enzymes compared to similar compounds with fewer or differently positioned nitro groups. The presence of the pyridinium ring also contributes to its solubility and stability in various solvents .

Properties

CAS No.

93362-69-7

Molecular Formula

C12H8N3O5+

Molecular Weight

274.21 g/mol

IUPAC Name

(3,5-dinitrophenyl)-pyridin-1-ium-1-ylmethanone

InChI

InChI=1S/C12H8N3O5/c16-12(13-4-2-1-3-5-13)9-6-10(14(17)18)8-11(7-9)15(19)20/h1-8H/q+1

InChI Key

GBZSYAMPXBQKIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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